6-Methylpyridine-3-carbohydrazide
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
- 6-Methylpyridine-3-carbohydrazide has been used in the synthesis of various novel compounds. For instance, its condensation with different aromatic aldehydes resulted in hydrazones, which were further converted into thiazolidine-4-ones. These new compounds' structures were confirmed by analytical and spectral data (Solankee, Solankee, & Patel, 2008).
Antibacterial Applications
- A series of 6-(substitutedphenyl)-N'-((E)-(substitutedphenyl)methylidene)-2-methylpyridine-3-carbohydrazides were synthesized and showed promising antibacterial activity against various Gram-positive and Gram-negative bacterial strains. These compounds exhibited good antibacterial activity at lower concentrations than standard antibacterial drugs (Nayak & Poojary, 2019).
Antimycobacterial Activity
- Pyridoxine derivatives, including 3-hydroxy-2-methylpyridine-4- and -5-carbohydrazides, were synthesized. Despite their successful synthesis, these hydrazides exhibited no antimycobacterial activity, indicating the selectivity of biological activities in such compounds (Khaziev et al., 2018).
Application in Fluorescent Labeling
- Certain α,β-unsaturated carbonyl compounds and 2-methylpyridines, including those with a 4-(dialkylamino)phenyl substituent, have been used as fluorescent labeling reagents for the quantitative analysis of carnitine. This includes the use of 6-(4-aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine (Nakaya et al., 1996).
Synthesis of Thiopyridines and Thienopyridines
- The synthesis of various thiopyridines and thienopyridines used derivatives of 6-methylpyridine-3-carbohydrazide as key intermediates. These compounds were anticipated to have biological activity (Bakhite, Abdel-rahman, & Al-Taifi, 2003).
Nickel(II) Carboxylate Chemistry
- The use of 6-methylpyridine-2-carbaldehydeoxime, related to 6-methylpyridine-3-carbohydrazide, in nickel(II) chemistry led to the isolation of new clusters with unique structural and magnetic properties. This demonstrates the compound's utility in the field of inorganic chemistry (Escuer, Vlahopoulou, & Mautner, 2011).
Future Directions
The future research directions for 6-Methylpyridine-3-carbohydrazide could involve further exploration of its synthesis, structural analysis, and potential applications. For instance, new pyridine-3-carbonitrile derivatives have shown promising anticancer activity, suggesting potential biomedical applications for pyridine derivatives .
properties
IUPAC Name |
6-methylpyridine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-2-3-6(4-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHPYVNOEDALAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408843 | |
Record name | 6-methylpyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyridine-3-carbohydrazide | |
CAS RN |
197079-25-7 | |
Record name | 6-methylpyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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